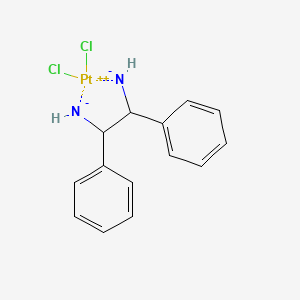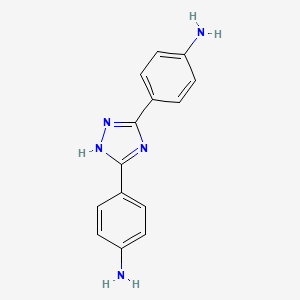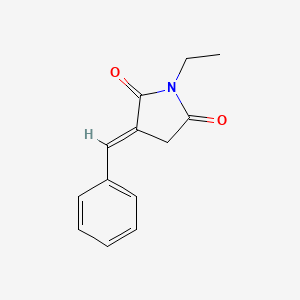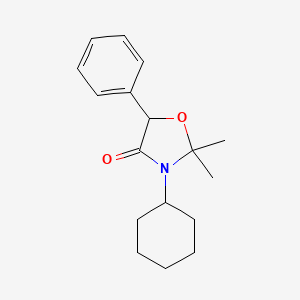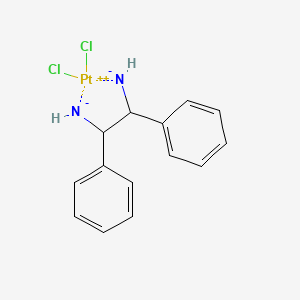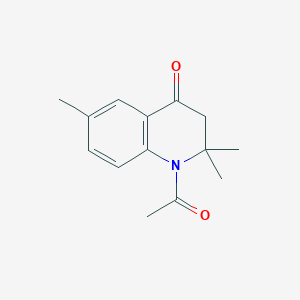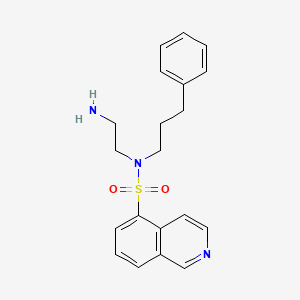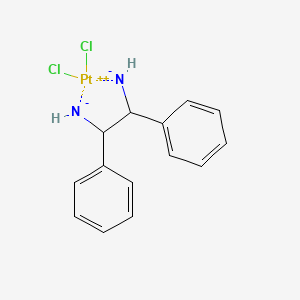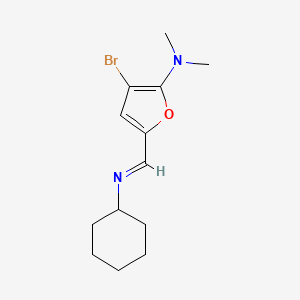
(S,4S,4'S)-2,2'-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is a complex organic compound that features a chloropyridine core linked to two dihydrooxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the chlorination of pyridine to form 4-chloropyridine, followed by the formation of dihydrooxazole rings through cyclization reactions. The sec-butyl groups are introduced via alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole rings.
Reduction: Reduction reactions could target the chloropyridine core or the oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce dechlorinated or reduced pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Potential medicinal applications include its use as a scaffold for drug development. The compound’s structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2’-bipyridine: A related compound with a bipyridine core, used in coordination chemistry.
4-chloropyridine: A simpler analog with a single chloropyridine ring.
Dihydrooxazole derivatives: Compounds with similar oxazole rings, used in various chemical applications.
Uniqueness
(S,4S,4’S)-2,2’-(4-chloropyridine-2,6-diyl)bis(4-((S)-sec-butyl)-4,5-dihydrooxazole) is unique due to its combination of a chloropyridine core with dihydrooxazole rings and sec-butyl groups. This structural complexity provides a versatile platform for chemical modifications and applications in diverse fields.
Propiedades
Fórmula molecular |
C19H26ClN3O2 |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
(4S)-4-[(2S)-butan-2-yl]-2-[6-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4-chloropyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H26ClN3O2/c1-5-11(3)16-9-24-18(22-16)14-7-13(20)8-15(21-14)19-23-17(10-25-19)12(4)6-2/h7-8,11-12,16-17H,5-6,9-10H2,1-4H3/t11-,12-,16+,17+/m0/s1 |
Clave InChI |
QZOCKNPSSUNRPN-IYVPYFHTSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)[C@@H](C)CC)Cl |
SMILES canónico |
CCC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


